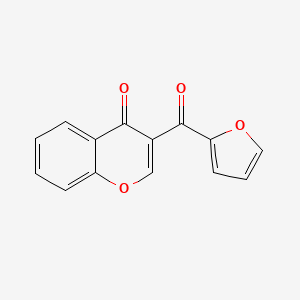

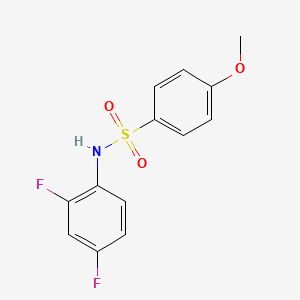

3-(2-furoyl)-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Several methods have been developed for synthesizing substituted furo[3,2-c]chromen-4-ones, including novel multi-component reactions. One efficient approach involves the four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate, leading to 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones under mild conditions. This method highlights the sequential Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction to yield biologically relevant structures (Zhou et al., 2013).

Another green, catalyst-free, and solvent-free synthesis utilizes 1-hydroxy-3H-benzo[f]chromen-3-ones and 4-hydroxyquinolin-2(1H)-ones, along with an aromatic aldehyde and isonitrile, to produce functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones in excellent yield under microwave irradiation (Kumar et al., 2015).

Molecular Structure Analysis

Structural characterization of these compounds is crucial for understanding their chemical behavior. The crystal structure analysis of 2-aroyl-3-aryl-5H-furo[3,2-g]chromene derivatives revealed that the pyran ring adopts a half-chair conformation, with the fused furo[3,2-g]chromene ring being approximately coplanar, indicating slight distortion. This analysis helps in understanding the molecular geometry and potential interaction sites for biological activity (Hu et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of "3-(2-furoyl)-4H-chromen-4-one" derivatives is influenced by their structural features. Studies have shown that these compounds can undergo various chemical reactions, including cycloadditions, Michael additions, and cyclization reactions, leading to a wide array of functionalized molecules. For instance, the cycloisomerization of 3-diazochroman-4-one and phenylacetylene with rhodium(II) catalyst yields 2-substituted or 3-substituted 4H-furo[3,2-c]chromene, showcasing the versatility of these compounds in synthetic chemistry (Gong et al., 2014).

Physical Properties Analysis

The physical properties of "3-(2-furoyl)-4H-chromen-4-one" derivatives, such as solubility, melting point, and optical properties, are essential for their application in material science and pharmaceuticals. The absorption and emission spectra of these compounds can be significantly affected by substitution patterns, as demonstrated by the electromeric effect of substituents at the 6th position in 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one derivatives, affecting their photophysical properties (Bansal & Kaur, 2015).

特性

IUPAC Name |

3-(furan-2-carbonyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-13-9-4-1-2-5-11(9)18-8-10(13)14(16)12-6-3-7-17-12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLWWPLBBZTWPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(furan-2-ylcarbonyl)-4H-chromen-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5672960.png)

![2-(2-{1-[4-(1H-imidazol-1-yl)benzoyl]piperidin-3-yl}-1H-imidazol-1-yl)acetamide](/img/structure/B5672986.png)

![4-{1-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5672997.png)

![N-(2,6-dichlorophenyl)-2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5673000.png)

![3-[(2-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5673023.png)

![1-(3-{[benzyl(methyl)amino]methyl}-4-hydroxy-2-methyl-6-quinolinyl)ethanone](/img/structure/B5673025.png)

![5-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5673042.png)

![1-{2-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5673053.png)

![4-[3-(4-ethoxyphenyl)acryloyl]morpholine](/img/structure/B5673057.png)